molecular formula C15H16N4O4 B064355 2-Benzofurancarboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di CAS No. 166115-81-7

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di

Cat. No.: B064355
CAS No.: 166115-81-7
M. Wt: 316.31 g/mol
InChI Key: ANRUSJKKRAIIBO-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di involves the inhibition of specific enzymes such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS), which are crucial for the growth and proliferation of cancer cells. Inhibition of these enzymes leads to the disruption of nucleotide biosynthesis, which ultimately results in the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di in lab experiments is its high potency and specificity towards specific enzymes involved in cancer cell growth and proliferation. This compound also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility, which can affect its efficacy in in vivo experiments.

Future Directions

There are several potential future directions for the research and development of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di. One of the significant areas of interest is in the development of novel analogs of this compound with improved solubility and efficacy. Additionally, this compound has shown potential in the treatment of various inflammatory conditions, and further studies are needed to explore its mechanism of action in these conditions. Finally, this compound has also shown potential in the treatment of viral infections, and further studies are needed to explore its efficacy in this area.
Conclusion
In conclusion, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di is a promising compound that has gained significant attention in scientific research for its potential applications in various fields. This compound exhibits significant anticancer activity, anti-inflammatory effects, and has shown potential in the treatment of viral infections. Further research is needed to explore its potential in these areas and to develop novel analogs with improved solubility and efficacy.

Synthesis Methods

The synthesis of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di involves the reaction of 2-benzofuran-1-carboxylic acid with N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-di has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of interest is in cancer research, where this compound has been shown to exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell growth and proliferation.

Properties

166115-81-7

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H16N4O4/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-8-5-3-4-6-9(8)23-10/h3-6,10H,7,16H2,1-2H3,(H,17,20)

InChI Key

ANRUSJKKRAIIBO-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=CC=CC=C3O2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CC3=CC=CC=C3O2)N

synonyms

2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro-

Origin of Product

United States

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